2-Phenylethyl Alcohol chemical properties and structure
2-Phenylethyl Alcohol chemical properties and structure
An In-depth Technical Guide to 2-Phenylethyl Alcohol: Chemical Properties and Structure
Introduction
2-Phenylethyl alcohol (PEA), also known as phenethyl alcohol, is an organic compound with the chemical formula C₆H₅CH₂CH₂OH.[1] It is a primary aromatic alcohol that is widely found in nature, notably in the essential oils of roses, carnations, hyacinths, and orange blossoms.[1][2] Characterized by its pleasant floral, rose-like odor, PEA is a vital ingredient in the fragrance and flavor industries.[2] Beyond its sensory applications, it serves as a valuable preservative in cosmetics and personal care products due to its antimicrobial properties and stability in basic conditions.[1] Furthermore, 2-phenylethyl alcohol is a key starting material and intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The molecular structure of 2-phenylethyl alcohol consists of a phenethyl group (a phenyl group attached to an ethyl group) linked to a hydroxyl (-OH) group.[1][2] This structure imparts both aromatic and alcoholic characteristics to the molecule. It is classified as a primary alcohol and a member of the benzene family.[3][4]
Table 1: Chemical Identifiers for 2-Phenylethyl Alcohol
| Identifier | Value |
|---|---|
| IUPAC Name | 2-Phenylethanol[5] |
| Synonyms | Phenethyl alcohol, Benzyl carbinol, Benzeneethanol[5][6] |
| CAS Number | 60-12-8[5][7] |
| EC Number | 200-456-2[8][9] |
| Molecular Formula | C₈H₁₀O[1][7] |
| Molecular Weight | 122.17 g/mol [5][7] |
| InChI | InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2[1] |
| SMILES | C1(CCO)=CC=CC=C1[10] |
Physicochemical Properties
2-Phenylethyl alcohol is a colorless, slightly viscous liquid at room temperature.[2][3] It is slightly soluble in water (approximately 2 mL per 100 mL) but is miscible with most organic solvents, including ethanol and fixed oils.[1][2]
Table 2: Physicochemical Data for 2-Phenylethyl Alcohol
| Property | Value | Reference |
|---|---|---|
| Appearance | Colorless liquid | [5][7] |
| Odor | Pleasant, floral, rose-like | [1][2] |
| Melting Point | -27 °C | [1][7] |
| Boiling Point | 219-221 °C | [1][7] |
| Density | 1.017 - 1.020 g/cm³ at 20 °C | [1][2][7] |
| Flash Point | 96 - 102 °C (closed cup) | [7][11] |
| Vapor Pressure | 1.000 hPa at 217.7 °C | [7] |
| Vapor Density | 4.21 - 4.22 (Air = 1.0) | [3][7] |
| Water Solubility | ~20 g/L (2 mL/100 mL) | [1][7] |
| log P (Octanol/Water) | 1.3 - 1.4 | [1][3] |
| Refractive Index (n20/D) | 1.531 - 1.534 |
| Autoignition Temperature | 410 °C |[3][9] |
Relationship Between Structure, Properties, and Applications
The distinct chemical features of 2-phenylethyl alcohol—the phenyl ring, the ethyl spacer, and the hydroxyl group—directly govern its physical properties, chemical reactivity, and widespread applications.
Caption: Logical diagram illustrating how the structural components of 2-phenylethyl alcohol determine its key chemical properties and applications.
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and analysis of 2-phenylethyl alcohol in a research and development setting.
Synthesis via Friedel-Crafts Reaction
A common commercial method for synthesizing 2-phenylethyl alcohol is the Friedel-Crafts reaction between benzene and ethylene oxide using aluminum trichloride as a catalyst.[1]
Methodology:
-
Reaction Setup: A reaction vessel is charged with an excess of benzene and anhydrous aluminum trichloride (AlCl₃). The use of excess benzene helps to minimize the formation of the side product, diphenylethane.[1]
-
Addition of Reactant: Ethylene oxide is carefully introduced into the benzene/AlCl₃ mixture while maintaining a controlled temperature.
-
Intermediate Formation: The reaction proceeds to form an aluminum alkoxide intermediate.[1]
-
Hydrolysis: The reaction mixture is subsequently hydrolyzed, typically with the addition of water or a dilute acid, to liberate the 2-phenylethyl alcohol product.[1]
-
Workup and Purification: The organic layer is separated, washed to remove any remaining catalyst and salts, and dried. The final product is purified by fractional distillation under reduced pressure.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for determining the purity of 2-phenylethyl alcohol.[12][13][14]
Table 3: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm particle size[12][13] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v)[12] |
| Flow Rate | 1.0 mL/min[12][13] |
| Detection | UV at 210 nm or 220 nm[12][13] |
| Injection Volume | 10 µL[12] |
| Column Temperature | Ambient (~25 °C)[12] |
| Retention Time | Approx. 2.8 minutes[13] |
Methodology:
-
Mobile Phase Preparation: Combine 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water. Mix thoroughly and degas by sonication for 15 minutes or via vacuum filtration.[12]
-
Standard Solution Preparation (1.0 mg/mL):
-
Accurately weigh ~100 mg of 2-phenylethyl alcohol reference standard (≥99.5% purity) into a 100 mL volumetric flask.[12]
-
Add ~70 mL of the mobile phase and sonicate until fully dissolved.[12]
-
Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase and mix well.[12]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[12]
-
-
Sample Solution Preparation (1.0 mg/mL): Prepare the sample solution using the same procedure as the standard solution.[12]
-
Chromatographic Run:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.[12]
-
Inject the standard solution to determine the retention time. For system suitability, perform five replicate injections and ensure the relative standard deviation (RSD) of the peak area is below 2.0%.[12]
-
Inject the sample solution and record the chromatogram.
-
-
Purity Calculation: The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, using the area percent method.
Caption: Experimental workflow for the purity assessment of 2-phenylethyl alcohol using HPLC.
Safety and Handling
2-Phenylethyl alcohol is classified as harmful if swallowed and causes serious eye irritation.[7][8][9] Proper safety precautions must be observed during handling.
Table 4: Hazard and Safety Information for 2-Phenylethyl Alcohol
| Category | Information |
|---|---|
| GHS Hazard Statements | H302: Harmful if swallowed.[8][9] H319: Causes serious eye irritation.[7][8] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product.[7] P280: Wear eye protection/face protection.[7][9] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[7][15][16] |
| First Aid: Eyes | Rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][8] |
| First Aid: Skin | Take off immediately all contaminated clothing. Rinse skin with water/shower.[7] |
| First Aid: Ingestion | Rinse mouth. Call a physician or POISON CENTER immediately.[7][8] |
| First Aid: Inhalation | Move person into fresh air.[7][8] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[7][8] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[8] |
Conclusion
2-Phenylethyl alcohol is a commercially significant aromatic alcohol with a well-defined structure and a versatile range of properties. Its unique combination of a hydrophilic hydroxyl group and a lipophilic phenyl ring underpins its use in fragrances, as an antimicrobial preservative, and as a synthetic intermediate. Understanding its chemical properties, supported by robust analytical and synthetic protocols, is essential for its effective application in research and industry, particularly in the fields of perfumery, cosmetics, and pharmaceutical development. The information and methodologies presented in this guide serve as a critical technical resource for professionals working with this compound.
References
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- 5. 2-Phenylethyl Alcohol | CymitQuimica [cymitquimica.com]
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- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. Phenethyl alcohol(60-12-8) 1H NMR [m.chemicalbook.com]
- 11. lyondellbasell.com [lyondellbasell.com]
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- 13. [PDF] Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray | Semantic Scholar [semanticscholar.org]
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